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Compound of Interest

Compound Name: (R)-(-)-6-hydroxy-1-aminoindan

Cat. No.: B031977

For researchers, scientists, and professionals in drug development, a comprehensive
understanding of the spectroscopic characteristics of pharmacologically active molecules is
paramount. This guide provides a detailed, albeit currently theoretical, overview of the expected
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (R)-
(-)-6-hydroxy-1-aminoindan. Due to the absence of publicly available, specific experimental
data for this compound, this guide is constructed based on established principles of
spectroscopic analysis for its constituent functional groups.

(R)-(-)-6-hydroxy-1-aminoindan, with the molecular formula CosH11NO and a molecular weight
of 149.19 g/moal , is a chiral molecule featuring an indan core structure substituted with an
amino group at the 1-position and a hydroxyl group at the 6-position. Its stereochemistry and
functional groups are key determinants of its biological activity and are expected to produce a
distinct spectroscopic fingerprint.

Predicted Spectroscopic Data

While specific experimental data is not available, the following tables summarize the
anticipated spectroscopic characteristics based on the analysis of its chemical structure.

Table 1: Predicted 'H NMR Spectral Data

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b031977?utm_src=pdf-interest
https://www.benchchem.com/product/b031977?utm_src=pdf-body
https://www.benchchem.com/product/b031977?utm_src=pdf-body
https://www.benchchem.com/product/b031977?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (8)

Multiplicity Number of Protons  Assignment

Ppm

Aromatic H (position
~7.0-7.2 d 1H

7)

Aromatic H (position
~ 6.6-6.8 d 1H

5)

Aromatic H (position
~6.5-6.7 s 1H

4)
~4.2-4.4 t 1H H-1 (methine)
~2.8-3.0 m 1H H-2 (methylene)
~2.4-2.6 m 1H H-2 (methylene)
~1.8-2.2 m 2H H-3 (methylene)
Variable br s 2H -NH:z
Variable brs 1H -OH

. 1 13

Chemical Shift (6) ppm Assignment

~ 155 C-6 (aromatic, attached to -OH)
~ 145 C-7a (aromatic)

~ 135 C-3a (aromatic)

~ 125 C-7 (aromatic)

~115 C-5 (aromatic)

~110 C-4 (aromatic)

~ 60 C-1 (methine, attached to -NH2)
~35 C-3 (methylene)

~ 30 C-2 (methylene)
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ble 3: licted IR Al : I

Wavenumber (cm—?) Intensity Assignment

O-H stretch (hydroxyl), N-H

3400-3200 Strong, Broad stretch (amine)
3100-3000 Medium Aromatic C-H stretch
2960-2850 Medium Aliphatic C-H stretch
1620-1580 Medium Aromatic C=C stretch
1500-1400 Medium Aromatic C=C stretch
1300-1200 Strong C-O stretch (phenol)
1100-1000 Medium C-N stretch (amine)

IameA._ELedmIed_Mass_SpsclmmﬂLy Data

Interpretation

149 [M]* (Molecular ion)
132 [M-NHs]*

121 [M-CO]* or [M-C2Ha4]*
106 Further fragmentation

Experimental Protocols

The acquisition of the spectroscopic data outlined above would typically involve the following
standard laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of (R)-(-)-6-hydroxy-1-aminoindan (typically 5-10 mg) is
dissolved in a deuterated solvent (e.g., CDCls, DMSO-ds, or D20) in a standard 5 mm NMR
tube.
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» Data Acquisition: *H and *3C NMR spectra are recorded on a high-field NMR spectrometer
(e.g., 400 MHz or higher).

e 1H NMR: Standard parameters include a sufficient number of scans to achieve a good signal-
to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm),
and a relaxation delay of 1-5 seconds.

e 13C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to single
lines for each unique carbon atom. A larger number of scans is usually required due to the
lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

o Sample Preparation: The sample can be prepared as a KBr pellet (by grinding a small
amount of the solid sample with dry potassium bromide and pressing it into a transparent
disk), as a mull (by grinding the sample with Nujol oil), or analyzed directly as a thin film on a
salt plate if it is a liquid. For Attenuated Total Reflectance (ATR) IR, the solid sample is
placed directly on the ATR crystal.

o Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. The spectrum is typically scanned over the mid-infrared range (4000-400
cm~1). A background spectrum is recorded first and automatically subtracted from the sample
spectrum.

Mass Spectrometry (MS)

e Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography
(LC).

« lonization: An appropriate ionization technique is used, such as Electron lonization (EI) for
GC-MS or Electrospray lonization (ESI) for LC-MS.

o Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).
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o Detection: The detector records the abundance of each ion at a specific m/z value,
generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like (R)-(-)-6-hydroxy-1-aminoindan.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
a chemical compound.
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 To cite this document: BenchChem. [Spectroscopic Profile of (R)-(-)-6-hydroxy-1-
aminoindan: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b031977#spectroscopic-data-for-r-6-hydroxy-1-
aminoindan-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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